molecular formula C22H18FN3O2S B2774709 N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207050-57-4

N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2774709
CAS RN: 1207050-57-4
M. Wt: 407.46
InChI Key: PSHZHJSIQLIRBO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the same family as N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide have been explored for their potential as radioligands in positron emission tomography (PET) imaging. For instance, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a structural resemblance, have been identified as selective ligands for the translocator protein (18 kDa), a marker for neuroinflammation. The development of radiolabeled compounds, such as [18F]DPA-714, facilitates in vivo imaging of neuroinflammatory processes, highlighting the compound's significance in neuroscience research and potential applications in diagnosing and studying neurodegenerative diseases (Dollé et al., 2008).

Synthesis and Evaluation of Heterocyclic Compounds

The synthesis and structural elucidation of heterocyclic compounds related to N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide have been a subject of study, leading to the development of novel molecules with potential biological activities. Investigations into the reactions of amino-4,5-dimethylthiophene-3-carboxamide with isocyanates under microwave irradiation have yielded thieno[2,3-d]pyrimidine derivatives, illustrating the compound's utility in creating bioactive molecules with diverse pharmacological properties (Davoodnia et al., 2009).

Development of Antimicrobial Agents

Another area of application for compounds structurally related to N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is in the development of antimicrobial agents. Research into novel thienopyrimidine linked rhodanine derivatives has shown significant antibacterial and antifungal potency, indicating the potential for such compounds to be developed into new antimicrobial drugs. This underscores the importance of exploring the chemical space around N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide for discovering new therapeutic agents (Kerru et al., 2019).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-13-4-3-5-14(2)19(13)25-18(27)10-26-12-24-20-17(11-29-21(20)22(26)28)15-6-8-16(23)9-7-15/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHZHJSIQLIRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

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